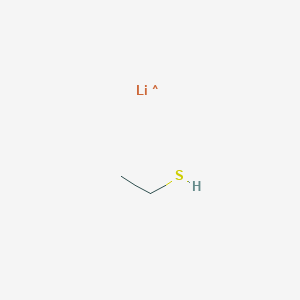
Ethanethiol, lithium salt (8CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, lithium salt (8CI,9CI) is an organosulfur compound with the molecular formula C2H6LiS It is derived from ethanethiol, a colorless liquid with a distinct odor, often described as resembling rotten cabbage or skunkThe lithium salt form of ethanethiol is used in various chemical applications, particularly in organic synthesis and as a reagent in different chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Ethanethiol, lithium salt can be synthesized through the reaction of ethanethiol with lithium hydroxide or lithium metal. The general reaction involves the deprotonation of ethanethiol by lithium hydroxide or lithium metal, resulting in the formation of the lithium salt: [ \text{C}_2\text{H}_5\text{SH} + \text{LiOH} \rightarrow \text{C}_2\text{H}_5\text{SLi} + \text{H}_2\text{O} ] [ \text{C}_2\text{H}_5\text{SH} + \text{Li} \rightarrow \text{C}_2\text{H}_5\text{SLi} + \frac{1}{2}\text{H}_2 ]
Industrial Production Methods
Industrial production of ethanethiol typically involves the reaction of ethylene with hydrogen sulfide in the presence of various catalysts. This method can be adapted to produce the lithium salt by introducing lithium hydroxide or lithium metal into the reaction mixture .
化学反応の分析
Types of Reactions
Ethanethiol, lithium salt undergoes several types of chemical reactions, including:
Oxidation: Ethanethiol can be oxidized to form ethyl sulfonic acid using strong oxidizing agents.
Reduction: It can be reduced back to ethanethiol under specific conditions.
Substitution: The lithium salt can act as a nucleophile in substitution reactions, replacing other groups in organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and water.
Major Products
Oxidation: Ethyl sulfonic acid.
Reduction: Ethanethiol.
Substitution: Various substituted organic compounds depending on the reactants used.
科学的研究の応用
Ethanethiol, lithium salt is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Used in studies involving sulfur-containing compounds and their biological activities.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism by which ethanethiol, lithium salt exerts its effects involves the deprotonation of the thiol group, resulting in the formation of a strong nucleophile. This nucleophile can then participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used .
類似化合物との比較
Similar Compounds
Methanethiol, lithium salt: Similar in structure but with a methyl group instead of an ethyl group.
Butanethiol, lithium salt: Similar in structure but with a butyl group instead of an ethyl group.
Ethanol, lithium salt: Similar in structure but with an oxygen atom instead of sulfur.
Uniqueness
Ethanethiol, lithium salt is unique due to its sulfur-containing thiol group, which imparts distinct chemical properties compared to its oxygen-containing analogs. The presence of sulfur allows for different reactivity and applications, particularly in the formation of carbon-sulfur bonds and in reactions requiring strong nucleophiles .
特性
分子式 |
C2H6LiS |
|---|---|
分子量 |
69.1 g/mol |
InChI |
InChI=1S/C2H6S.Li/c1-2-3;/h3H,2H2,1H3; |
InChIキー |
YPRKDHJUBDLHBM-UHFFFAOYSA-N |
正規SMILES |
[Li].CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


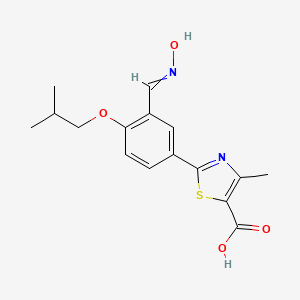


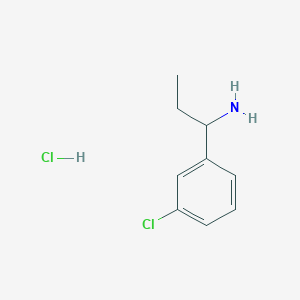

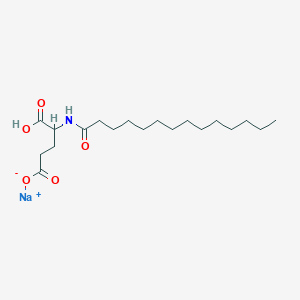
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13389619.png)
![disodium;2-[4-(10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13389630.png)

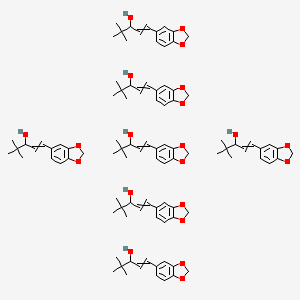

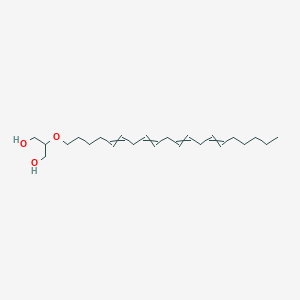
![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13389676.png)
